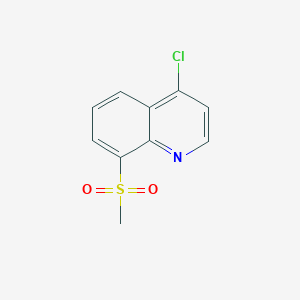
4-Chloro-8-(methylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-(methylsulfonyl)quinoline is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Antimicrobial Activity
Quinoline derivatives, including 4-chloro-8-(methylsulfonyl)quinoline, are known for their antimicrobial properties. Research has shown that compounds with similar structures exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus as well as antifungal activity against various fungi . The presence of the methylsulfonyl group may enhance solubility and bioavailability, making these compounds more effective in therapeutic applications.
2. Anticancer Properties
The anticancer potential of quinoline derivatives is well-documented. Studies indicate that modifications at the 4-position can lead to compounds with improved efficacy against cancer cell lines. The chelation ability of quinolines with metal ions also plays a crucial role in their mechanism of action in cancer therapy .
3. Antimalarial and Antituberculosis Activities
Research highlights the potential of quinoline derivatives as antimalarial and antituberculosis agents. These compounds have been studied for their ability to inhibit specific enzymes crucial for the survival of Plasmodium species and Mycobacterium tuberculosis, respectively .
Agricultural Applications
This compound is also explored in agricultural chemistry for its potential as a pesticide or herbicide. Its structural similarity to other biologically active compounds allows it to interact with plant systems, potentially offering new solutions for pest management.
Comparative Analysis of Related Compounds
The following table summarizes notable quinoline derivatives that share structural similarities with this compound, highlighting their unique aspects and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for its chelation properties |
| 5-Chloro-7-hydroxyquinoline | Hydroxyl group at position 7 | Exhibits strong antimicrobial activity |
| 6-Methyl-2-(methylthio)quinoline | Methylthio group at position 2 | Potentially useful in agricultural applications |
| 4-Amino-8-hydroxyquinoline | Amino group at position 4 | Explored for anticancer properties |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against clinical isolates of bacteria and fungi. Results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus, suggesting its potential use as an antibiotic agent.
Case Study 2: Anticancer Mechanisms
Research focusing on the anticancer mechanisms revealed that derivatives of this compound could inhibit cell proliferation in specific cancer cell lines through apoptosis induction and cell cycle arrest, showcasing its therapeutic promise in oncology.
Propiedades
Número CAS |
114935-95-4 |
|---|---|
Fórmula molecular |
C10H8ClNO2S |
Peso molecular |
241.69 g/mol |
Nombre IUPAC |
4-chloro-8-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 |
Clave InChI |
JZNUYJAIJIXLJX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Cl |
SMILES canónico |
CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















